molecular formula C17H24ClN5O B2392030 2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide CAS No. 1375989-74-4

2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide

Cat. No. B2392030
CAS RN: 1375989-74-4
M. Wt: 349.86
InChI Key: GBOYBWZRZBEUCK-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The compound contains a pyrazole ring, a pyrrolidine ring, and a cyclopentyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The pyrrolidine is a five-membered ring with one nitrogen atom. The cyclopentyl group is a five-membered ring of carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the pyrazole ring could contribute to its polarity and potentially its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures to prevent exposure and ingestion. If inhaled or ingested, medical attention should be sought immediately .

Future Directions

The future research directions would likely involve exploring the biological activities of this compound and potentially developing it into a drug if it shows promising activity .

properties

IUPAC Name

2-[2-(5-chloro-1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN5O/c1-12-15(16(18)22(2)21-12)13-6-5-9-23(13)10-14(24)20-17(11-19)7-3-4-8-17/h13H,3-10H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOYBWZRZBEUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2CCCN2CC(=O)NC3(CCCC3)C#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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